molecular formula C12H17BrClNO B1440793 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride CAS No. 1219967-92-6

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1440793
CAS No.: 1219967-92-6
M. Wt: 306.62 g/mol
InChI Key: XYPDILXJPNPHPM-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a brominated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 2-bromo-4-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an ether linkage between the phenol and the pyrrolidine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include dehalogenated compounds or modified pyrrolidine derivatives.

Scientific Research Applications

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride: Similar structure but with a methyl group instead of a direct bond to the pyrrolidine ring.

    3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride: Similar structure but with the bromine and ethyl groups in different positions on the phenoxy ring.

Uniqueness

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is unique due to the specific positioning of the bromine and ethyl groups on the phenoxy ring, which can influence its reactivity and interactions. This unique structure allows for distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2-bromo-4-ethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c1-2-9-3-4-12(11(13)7-9)15-10-5-6-14-8-10;/h3-4,7,10,14H,2,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPDILXJPNPHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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